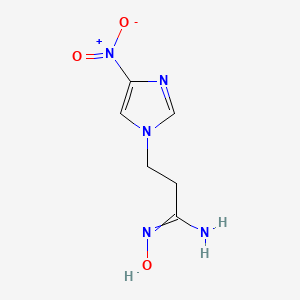
N'-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a nitro group and a hydroxy group attached to the imidazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide: Similar structure with a methyl group instead of a hydrogen atom at the 2-position.
N-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)butanamide: Similar structure with a butanamide group instead of a propanimidamide group.
Uniqueness
N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Eigenschaften
CAS-Nummer |
444018-08-0 |
|---|---|
Molekularformel |
C6H9N5O3 |
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
N'-hydroxy-3-(4-nitroimidazol-1-yl)propanimidamide |
InChI |
InChI=1S/C6H9N5O3/c7-5(9-12)1-2-10-3-6(8-4-10)11(13)14/h3-4,12H,1-2H2,(H2,7,9) |
InChI-Schlüssel |
OQAZDPZPAJTCQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN1CCC(=NO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


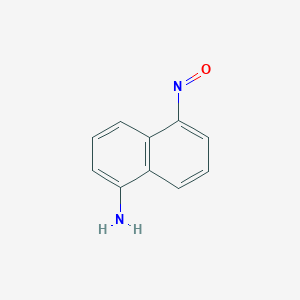
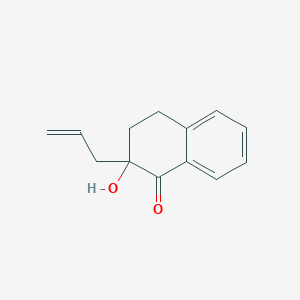
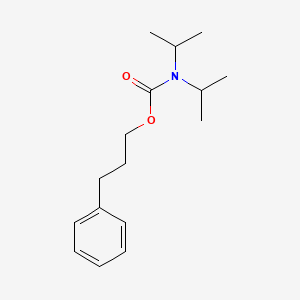
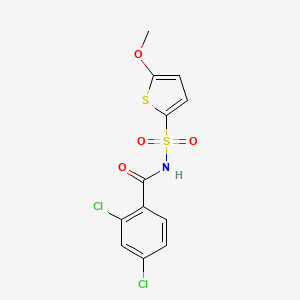

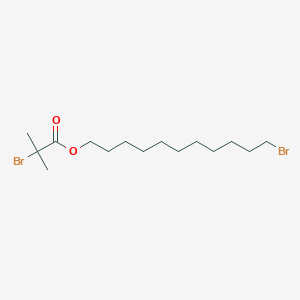


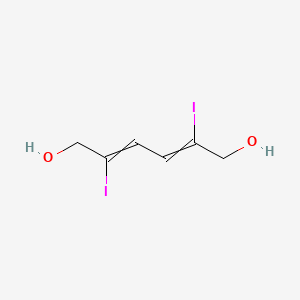
![Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate](/img/structure/B14245159.png)
![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)
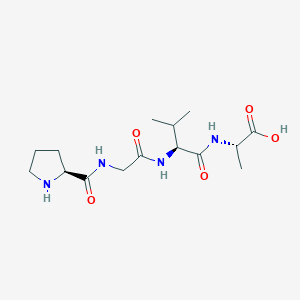
![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
